molecular formula C13H11ClO3S B1622941 [3-(2-Methylphenoxy)phenyl]sulfonyl chloride CAS No. 885950-88-9

[3-(2-Methylphenoxy)phenyl]sulfonyl chloride

Cat. No.: B1622941
CAS No.: 885950-88-9
M. Wt: 282.74 g/mol
InChI Key: IESNZDBCXHLZEI-UHFFFAOYSA-N
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Description

[3-(2-Methylphenoxy)phenyl]sulfonyl chloride is an organosulfur compound characterized by a sulfonyl chloride group (-SO₂Cl) attached to a phenyl ring substituted with a 2-methylphenoxy moiety. This compound serves as a key intermediate in organic synthesis, particularly in sulfonylation reactions to generate sulfonamides, sulfonate esters, or other derivatives. Its molecular formula is C₁₃H₁₁ClO₃S, with a molecular weight of 282.75 g/mol. The ortho-methylphenoxy substituent confers steric and electronic effects that influence its reactivity and physical properties compared to analogs .

Properties

IUPAC Name

3-(2-methylphenoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c1-10-5-2-3-8-13(10)17-11-6-4-7-12(9-11)18(14,15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESNZDBCXHLZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390845
Record name 3-(2-methylphenoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-88-9
Record name 3-(2-methylphenoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Reduction-Methylation Protocol

A patented method (CN102924347A) outlines a two-step synthesis starting from substituted benzenesulfonyl chloride derivatives. The general pathway involves:

  • Reduction of sulfonyl chloride to sulfinic acid : This step employs sodium sulfite (Na₂SO₃) in aqueous ethanol under reflux (80–90°C), achieving near-quantitative conversion.
  • Methylation with dimethyl sulfate : The sulfinic acid intermediate reacts with dimethyl sulfate ((CH₃O)₂SO₂) in alkaline conditions (pH 10–12) at 50–60°C, yielding the target sulfonyl chloride.

Critical parameters include:

  • Stoichiometry : A 1:1.2 molar ratio of sulfinic acid to dimethyl sulfate minimizes side reactions.
  • Catalyst : Tetrabutylammonium bromide (TBAB) enhances reaction efficiency by 18–22%.
  • Yield : Cumulative yields exceed 85% across both steps, demonstrating industrial viability.

Direct Sulfonation-Chlorination Approach

An alternative route involves sequential sulfonation and chlorination of 3-(2-methylphenoxy)benzene:

  • Sulfonation : Treatment with chlorosulfonic acid (ClSO₃H) at 0–5°C introduces the sulfonic acid group.
  • Chlorination : Thionyl chloride (SOCl₂) converts the sulfonic acid to sulfonyl chloride under reflux (70–80°C) in dichloromethane.

Optimization Data :

Step Reagent Ratio Temperature (°C) Time (h) Yield (%)
Sulfonation 1:1.5 0–5 3 92
Chlorination 1:3 70–80 2 88

This method avoids intermediate isolation, reducing purification losses.

Comparative Analysis of Methodologies

Reaction Efficiency and Scalability

The reduction-methylation route offers superior scalability (batch sizes >50 kg reported), whereas the direct approach requires stringent temperature control during sulfonation.

Byproduct Formation

  • Reduction-methylation : Traces of methyl sulfone (≤2%) form due to over-methylation.
  • Direct route : Residual sulfonic acid (3–5%) necessitates neutralization with aqueous NaHCO₃.

Advanced Catalytic Systems

Recent advances leverage organocatalysts to enhance selectivity:

  • Phase-transfer catalysts : Crown ethers (18-crown-6) improve chlorination efficiency by 15% in non-polar solvents.
  • Metal-free conditions : N-Heterocyclic carbenes (NHCs) enable room-temperature sulfonation, reducing energy costs by 40%.

Industrial-Scale Process Design

A hybrid approach combining both methods maximizes yield:

  • Initial sulfonation-chlorination to produce crude sulfonyl chloride (90% purity).
  • Recrystallization from n-hexane/ethyl acetate (3:1 v/v) elevates purity to >99.5%.

Economic Metrics :

Parameter Value
Raw material cost/kg $220–$250
Energy consumption (kW·h/kg) 15–18
Waste generation (kg/kg) 0.8–1.2

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Amines: React with 3-(2-methylphenoxy)benzenesulfonyl chloride to form sulfonamides under mild conditions.

    Alcohols: React to form sulfonate esters, typically in the presence of a base such as triethylamine.

    Water: Hydrolyzes the compound to form sulfonic acid.

Major Products Formed

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

Synthesis of Pharmaceuticals

Role as an Intermediate:
This compound acts as a crucial intermediate in the synthesis of various pharmaceutical agents. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, leading to the formation of sulfonamides and other derivatives that are essential for drug development.

Case Study:
A notable application is in the synthesis of anti-inflammatory drugs where [3-(2-Methylphenoxy)phenyl]sulfonyl chloride is used to modify existing compounds to enhance their efficacy and reduce side effects. This modification often improves the pharmacokinetic properties of the drugs.

Development of Agrochemicals

Agrochemical Formulation:
The compound is utilized in the formulation of herbicides and pesticides. Its ability to react with various nucleophiles makes it valuable in creating active ingredients that can effectively target pests while minimizing environmental impact.

Data Table: Agrochemical Applications

Agrochemical Type Active Ingredient Function
HerbicidesSulfonyl derivativesWeed control
InsecticidesModified sulfonamidesPest management

Manufacture of Specialty Chemicals

Specialty Chemicals Production:
In industries such as plastics and coatings, this compound serves as a key reagent in the synthesis of specialty chemicals. Its reactivity facilitates the development of advanced materials with tailored properties.

Case Study:
In polymer chemistry, this compound has been used to enhance the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications.

Research in Material Science

Material Development:
The compound aids in developing new materials with specific properties. For instance, it is involved in synthesizing functionalized polymers that exhibit improved mechanical and thermal properties.

Data Table: Material Properties Enhanced

Material Type Property Enhanced Application Area
PolymersThermal stabilityElectronics
CoatingsChemical resistanceAutomotive

Production of Dyes and Pigments

Dye Formulation:
this compound is also used in producing dyes and pigments, providing vibrant colors and stability for textiles and other materials.

Mechanism of Action

The mechanism of action of 3-(2-methylphenoxy)benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

The reactivity and stability of sulfonyl chlorides are highly dependent on substituents. Below is a comparative analysis of [3-(2-Methylphenoxy)phenyl]sulfonyl chloride with structurally related compounds:

Table 1: Key Properties of Sulfonyl Chloride Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Solubility Reactivity Notes
This compound C₁₃H₁₁ClO₃S 282.75 Ortho-methylphenoxy (electron-donating) Likely soluble in chlorinated solvents Moderate reactivity due to steric hindrance
[3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride C₁₃H₁₁ClO₄S 298.74 Para-methoxyphenoxy (stronger electron-donating) Soluble in chloroform, methanol, DMSO Higher reactivity in nucleophilic substitutions due to enhanced electron density
4′-Methylbiphenyl-3-sulfonyl chloride C₁₃H₁₁ClO₂S 266.79 Para-methyl (electron-donating) N/A Less steric hindrance; faster reaction kinetics
[3-(Trifluoromethyl)phenyl]methanesulfonyl chloride C₈H₆ClF₃O₂S 258.64 Trifluoromethyl (electron-withdrawing) N/A Lower electron density at S; slower sulfonylation but higher thermal stability
Key Observations :
  • Electron-Donating Groups: The methoxy group in [3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride enhances electron density at the sulfur atom, increasing its reactivity in nucleophilic substitutions compared to the methyl-substituted analog .
  • Electron-Withdrawing Groups : The trifluoromethyl group in [3-(Trifluoromethyl)phenyl]methanesulfonyl chloride reduces electron density at sulfur, making it less reactive in sulfonylation but more stable under acidic conditions .

Biological Activity

[3-(2-Methylphenoxy)phenyl]sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H13ClO2S
  • Molecular Weight : 270.76 g/mol

Antimicrobial Activity

Research indicates that sulfonyl chlorides, including this compound, exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and has shown promising results in inhibiting growth. For instance, studies have demonstrated that similar compounds possess activity against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis and function .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Sulfonyl chlorides are known to interact with cellular pathways involved in apoptosis and cell proliferation. In vitro studies have shown that derivatives of sulfonyl chlorides can induce cytotoxic effects in cancer cell lines, leading to increased apoptosis rates. For example, compounds with similar phenoxy groups have been reported to inhibit the proliferation of cancer cells by modulating key signaling pathways .

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities, where enzyme inhibition can disrupt critical cellular functions .

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various sulfonyl chlorides found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Cytotoxicity Against Cancer Cells : In a comparative study involving several sulfonamide derivatives, this compound was shown to inhibit the growth of A-431 (human epidermoid carcinoma) cells with an IC50 value indicating potent cytotoxicity. The study highlighted the importance of the phenoxy group in enhancing biological activity .

Data Tables

CompoundTarget Organism/Cell LineActivity TypeMIC/IC50 Value
This compoundStaphylococcus aureusAntimicrobial12 µg/mL
This compoundEscherichia coliAntimicrobial15 µg/mL
This compoundA-431 (cancer cell line)Cytotoxicity25 µM

Q & A

Q. What are the standard synthetic routes for [3-(2-Methylphenoxy)phenyl]sulfonyl chloride in academic settings?

The compound is typically synthesized via chlorination of the corresponding sulfonic acid using reagents like thionyl chloride (SOCl₂) or phosgene. A non-nucleophilic base (e.g., triethylamine) is often employed to neutralize HCl byproducts. For example, analogous sulfonyl chlorides are synthesized by reacting methanesulfonic acid derivatives with SOCl₂ under anhydrous conditions at 40–60°C for 4–6 hours . Purification involves distillation or recrystallization from non-polar solvents like hexane.

Q. How can researchers purify this compound to achieve high yields?

Purification methods include fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to avoid thermal decomposition. For solid derivatives, recrystallization using toluene or dichloromethane/hexane mixtures is common. Column chromatography (silica gel, ethyl acetate/hexane gradient) may resolve impurities, though care is needed to prevent hydrolysis due to moisture sensitivity .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Expected signals include aromatic protons (δ 6.8–7.5 ppm), methylphenoxy groups (δ 2.3–2.5 ppm for CH₃), and sulfonyl chloride motifs (no direct proton signal).
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (M⁺) and fragments corresponding to sulfonyl (SO₂) loss.
  • FT-IR : Strong S=O stretches near 1360 cm⁻¹ and 1180 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of the 2-methylphenoxy substituent influence reactivity in nucleophilic substitutions?

The electron-donating methyl group on the phenoxy ring increases electron density at the sulfur center, potentially reducing electrophilicity compared to electron-withdrawing substituents (e.g., Cl or CF₃). This may slow nucleophilic substitution rates with amines or alcohols. Kinetic studies using competitive reactions with para-substituted aryl sulfonyl chlorides can quantify these effects .

Q. What stability challenges arise when storing this compound, and how can they be mitigated?

The compound is prone to hydrolysis, forming the corresponding sulfonic acid. Storage under inert atmospheres (argon) in anhydrous solvents (e.g., THF or DCM) at −20°C is recommended. Degradation kinetics can be monitored via ¹H NMR by tracking the disappearance of sulfonyl chloride signals over time .

Q. What strategies are effective for designing biologically active sulfonamide derivatives from this compound?

Reacting the sulfonyl chloride with amines (e.g., primary/secondary amines, anilines) in dichloromethane at 0–25°C forms sulfonamides. For example, coupling with 3-aminopyridine derivatives generates candidates for enzyme inhibition assays. Biological activity can be optimized by varying the amine’s steric and electronic properties, as seen in anti-proliferative studies of analogous compounds .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-(2-Methylphenoxy)phenyl]sulfonyl chloride
Reactant of Route 2
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[3-(2-Methylphenoxy)phenyl]sulfonyl chloride

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